2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide
Description
The compound 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is a highly substituted benzeneacetamide derivative. Its structure features a dichloro-nitrophenylamino group at position 2 of the benzene ring, coupled with dual nitro groups at positions 3 and 3. The N-substituent is a 2-hydroxyethyl group, which may enhance solubility in polar solvents.
Properties
Molecular Formula |
C16H13Cl2N5O8 |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2-[2-(2,6-dichloro-4-nitroanilino)-3,5-dinitrophenyl]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N5O8/c17-11-5-10(22(28)29)6-12(18)16(11)20-15-8(4-14(25)19-1-2-24)3-9(21(26)27)7-13(15)23(30)31/h3,5-7,20,24H,1-2,4H2,(H,19,25) |
InChI Key |
FFCQVYNZGBOARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)NCCO)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,6-Dichloro-4-aminophenol Intermediate
According to a 2021 patent (CN112920060A), the synthesis of 2,6-dichloro-4-aminophenol, a key intermediate, is performed in two stages:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 2,6-dichlorophenol to 2,6-dichloro-4-nitrophenol | Kettle reactor; 34-36 °C; molar ratio 1:1.2-1.6 (phenol:nitric acid) | Use of tetrachloroethylene solvent and concentrated sulfuric acid as water absorbent to improve selectivity and reduce isomers |
| 2 | Reduction of 2,6-dichloro-4-nitrophenol to 2,6-dichloro-4-aminophenol | Tower reactor; 72-76 °C; molar ratio 1:1.8-2.2 (nitrophenol:hydrazine hydrate) | Hydrazine hydrate used as reducing agent; ethanol solvent; solid-liquid separation and distillation to isolate product |
This method achieves high yield and purity with minimized byproducts and is scalable for industrial production.
Hydroxyethylation and Formation of Hydroxyethyl Amino Intermediate
A related patent (CN104744273A) describes the preparation of hydroxyethylated amino intermediates structurally similar to the target compound's hydroxyethyl moiety. The process involves:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 2-amino-5-nitrophenol with alkali and ethylene chlorohydrin | Autoclave, 100-130 °C, 0.1-1.0 MPa, 3-8 hours | Solvent: N,N-dimethylformamide (DMF); alkali: sodium hydroxide; hydroxyethylation occurs to yield 2-(3-nitro-6-amino-phenoxy)ethanol |
| 2 | Reaction of hydroxyethylated intermediate with ethyl chloroformate and calcium carbonate | Autoclave, 60-100 °C, 0.1-1.0 MPa, 4-9 hours | Followed by hydrolysis with 20% aqueous sodium hydroxide at 50-90 °C for 4-7 hours to yield N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine |
This method emphasizes controlled pressure and temperature, use of polar aprotic solvents, and catalytic bases to achieve high yield and purity with low waste generation.
Assembly of the 3,5-Dinitro-Benzeneacetamide Moiety
While direct literature on the exact preparation of the 3,5-dinitro-benzeneacetamide portion of the target compound is limited, standard synthetic organic chemistry principles apply:
- Introduction of nitro groups at the 3 and 5 positions of the benzene ring is typically achieved by nitration using nitric acid under controlled acidic conditions.
- The acetamide linkage is formed by acylation of an amine with an acyl chloride or anhydride derivative of dinitro-substituted benzoic acid.
- The amide bond formation may be facilitated by coupling reagents or direct condensation under mild heating.
Comprehensive Preparation Workflow
| Stage | Reactants | Conditions | Product | Remarks |
|---|---|---|---|---|
| 1 | 2,6-dichlorophenol + HNO3 + H2SO4 | 34-36 °C, kettle reactor | 2,6-dichloro-4-nitrophenol | High regioselectivity |
| 2 | 2,6-dichloro-4-nitrophenol + hydrazine hydrate + ethanol | 72-76 °C, tower reactor | 2,6-dichloro-4-aminophenol | Efficient reduction |
| 3 | 2-amino-5-nitrophenol + NaOH + ethylene chlorohydrin + DMF | 100-130 °C, 0.1-1.0 MPa, 3-8 h | Hydroxyethyl amino intermediate | Hydroxyethylation step |
| 4 | Hydroxyethyl amino intermediate + ethyl chloroformate + CaCO3 + DME | 60-100 °C, 0.1-1.0 MPa, 4-9 h | Carbamate intermediate | Followed by hydrolysis |
| 5 | Carbamate intermediate + 3,5-dinitrobenzene acyl chloride | Mild heating, coupling conditions | Final target compound | Amide bond formation |
Key Research Findings and Optimization Notes
Pressure and Temperature Control: Maintaining autoclave pressure between 0.1 to 1.0 MPa and temperatures within specified ranges (100-130 °C for hydroxyethylation, 60-100 °C for carbamate formation) is critical for maximizing yield and minimizing side reactions.
Catalyst and Base Selection: Calcium carbonate and sodium hydroxide serve as catalysts and bases in the carbamate formation and hydrolysis steps, respectively. Solid alkalis supported on carriers such as alumina enhance reaction efficiency.
Solvent Choice: Polar aprotic solvents like DMF and dimethyl ether (DME) are preferred for their ability to dissolve reactants and stabilize intermediates, facilitating smooth reaction progress.
Purification: Post-reaction dilution with water and filtration followed by oven drying yields high-purity intermediates and final products with minimal impurities.
3 Summary Table of Preparation Parameters
| Parameter | Step 1 (Nitration) | Step 2 (Reduction) | Step 3 (Hydroxyethylation) | Step 4 (Carbamate Formation) | Step 5 (Amide Formation) |
|---|---|---|---|---|---|
| Temperature (°C) | 34-36 | 72-76 | 100-130 | 60-100 | Mild heating (~50-80) |
| Pressure (MPa) | Atmospheric | Atmospheric | 0.1-1.0 | 0.1-1.0 | Atmospheric |
| Solvent | Tetrachloroethylene + H2SO4 | Ethanol | DMF | DME | Organic solvent (e.g., DCM, THF) |
| Catalyst/Base | None | Hydrazine hydrate | NaOH | CaCO3, NaOH | Coupling reagents (e.g., EDC, DCC) |
| Reaction Time (h) | Not specified | Not specified | 3-8 | 4-9 + 4-7 (hydrolysis) | Several hours |
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The chloro substituents may also play a role in binding to specific sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s unique combination of nitro , chloro , and hydroxyethyl groups distinguishes it from other acetamide derivatives. Below is a comparative analysis based on substituent effects:
Table 1: Substituent Comparison
Structural and Functional Insights
Nitro groups are associated with oxidative stress in biological systems, suggesting higher toxicity compared to chloro-substituted analogs .
Chloro vs. Hydroxyethyl : The 2,6-dichloro-4-nitrophenyl group contrasts with the 2-chloro-6-methylphenyl group in Dasatinib. Chlorine atoms enhance lipophilicity and membrane permeability, while the hydroxyethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like alachlor .
Pharmacological Potential: Dasatinib’s hydroxyethyl-piperazinyl moiety contributes to its kinase inhibition. The target compound’s hydroxyethyl group could similarly modulate receptor interactions, though its nitro groups might limit bioavailability due to metabolic instability .
Biological Activity
The compound 2-[(2,6-dichloro-4-nitrophenyl)amino]-N-(2-hydroxyethyl)-3,5-dinitro-Benzeneacetamide (commonly referred to as DNCB) is a synthetic organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
DNCB is characterized by a complex molecular structure that includes a dinitroaniline moiety, which is known for its reactivity and biological significance. The presence of chlorine and nitro groups contributes to its unique chemical behavior and biological interactions.
Chemical Formula
- Molecular Formula: CHClNO
- Molecular Weight: 365.16 g/mol
Antitumor Activity
Research indicates that DNCB exhibits antitumor properties , primarily through the induction of apoptosis in cancer cells. In vitro studies have demonstrated that DNCB can significantly inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer).
The proposed mechanism involves:
- Cell Cycle Arrest: DNCB induces cell cycle arrest at the S phase, preventing DNA replication and leading to cell death.
- Apoptotic Pathways: It alters the expression of key apoptotic proteins such as Bax and Bcl-2, promoting mitochondrial dysfunction and activating caspase pathways.
Table 1: In Vitro Antitumor Activity of DNCB
| Cell Line | IC (μM) | Inhibition Rate (%) |
|---|---|---|
| HepG2 | 6.92 | 99.98 |
| A549 | 8.99 | 100.07 |
| MCF7 | 8.26 | 100.39 |
| DU145 | 7.89 | 99.93 |
Immunomodulatory Effects
DNCB has also been studied for its immunomodulatory effects, particularly its ability to enhance immune responses. It has been utilized in contact hypersensitivity models, demonstrating the capacity to stimulate T-cell responses.
Toxicity Studies
Toxicological evaluations have shown that while DNCB possesses beneficial biological activities, it also exhibits cytotoxic effects at higher concentrations. Therefore, careful dosage regulation is essential for therapeutic applications.
Case Study 1: Antitumor Efficacy in HepG2 Cells
A study involving HepG2 cells treated with DNCB showed a significant increase in apoptosis markers after 72 hours of exposure. Flow cytometry analysis revealed a marked increase in the S phase population, confirming cell cycle arrest.
Case Study 2: Contact Hypersensitivity
In a clinical setting, DNCB was used as a sensitizing agent in patch tests to evaluate allergic responses. The results indicated that DNCB effectively induced localized immune responses, providing insights into its potential applications in immunotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
